

Application Notes: In Vivo Imaging of AXL Expression in Mouse Models

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Compound of Interest

Compound Name: *axl protein*

Cat. No.: *B1174579*

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Introduction

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and therapeutic resistance across various cancers.[1] Its overexpression is often correlated with poor prognosis.[2][3] Non-invasive, in vivo imaging of AXL expression provides a powerful tool for researchers and drug developers to diagnose AXL-positive tumors, stratify patients for AXL-targeted therapies, and monitor treatment response in preclinical mouse models.[4][5] This document outlines various imaging modalities and provides detailed protocols for imaging AXL expression in vivo.

Imaging Modalities and Probes

Several imaging modalities have been successfully employed to visualize AXL expression in mouse models, primarily utilizing antibody-based probes. These include Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and Near-Infrared Fluorescence (NIRF) imaging.

- **SPECT Imaging:** This modality uses gamma-emitting radioisotopes. AXL-specific single-domain antibodies (sdAbs) labeled with Technetium-99m (99mTc), such as 99mTc-sdAb20, have been used to image AXL expression in Acute Myeloid Leukemia (AML) mouse models. [6][7] Another approach involves using antibodies radiolabeled with Iodine-125 ([125I]Axl mAb) to demonstrate graded levels of Axl expression in pancreatic and prostate tumors.[1]

- PET Imaging:** PET offers high sensitivity and quantification capabilities. The humanized anti-Axl antibody, h173, has been conjugated to a DOTA chelator and radiolabeled with Copper-64 (⁶⁴Cu) for microPET imaging of AXL in lung cancer xenografts.[2][4] This method allows for the noninvasive quantification of AXL expression.[4] Similarly, a polyclonal anti-human AXL antibody labeled with ⁶⁴Cu has been used to detect the downregulation of AXL in triple-negative breast cancer models following treatment.[8]
- Near-Infrared Fluorescence (NIRF) Imaging:** NIRF imaging is a cost-effective and readily accessible modality for in vivo imaging in small animals. The humanized antibody h173 has been conjugated to the NIRF dye Cy5.5 (h173-Cy5.5) to specifically image AXL-positive lung cancer xenografts.[5][9] This probe demonstrates high tumor-to-background contrast at later time points.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using different AXL-targeted imaging probes in mouse models.

Table 1: PET Imaging Probe Uptake in AXL-Positive Tumors

Probe	Mouse Model (Cell Line)	Tumor Uptake (Metric)	Time Post-Injection (p.i.)	Control Group Comparison	Reference
⁶⁴ Cu-DOTA-h173	Nude mice (A549 Lung Cancer)	Significantly higher than control	28 h, 45 h	Significantly higher uptake compared to ⁶⁴ Cu-DOTA-hIgG and AXL-negative (NCI-H249) tumors.[4]	[3][4]

| ⁶⁴Cu-anti-hAXL | Nude mice (MDA-MB-231 Breast Cancer) | SUV: 140.00 ± 3.73 | 24 h | Treatment with 17-AAG (HSP90 inhibitor) reduced SUV to 78.32 ± 5.02 (44% lower).[8] [[8] |

SUV: Standardized Uptake Value

Table 2: NIRF Imaging Probe Uptake in AXL-Positive Tumors

Probe	Mouse Model (Cell Line)	Key Finding	Time Post-Injection (p.i.)	Control Group Comparison	Reference
h173-Cy5.5	Nude mice (A549 Lung Cancer)	Tumor uptake plateaued	2 - 3 days	Tumor uptake was significantly higher than the hIgG-Cy5.5 control at 1, 2, 3, 4, and 7 days.[5] [9]	[5][9]
h173-Cy5.5	Nude mice (A549 Lung Cancer)	Ex vivo tumor uptake was 1.85x higher than control	2 days	Compared to ex vivo tumor uptake of the hIgG-Cy5.5 control probe. [9]	[9]

| Axl Ab-Cy5.5 | Nude mice (A549 Lung Cancer) | Tumor accumulation reached maximum | 48 h | Tumor uptake was significantly higher than IgG-Cy5.5. No significant difference in AXL-negative (H249) tumors.[10] [[10] |

Visualized Pathways and Workflows

// Nodes GAS6 [label="GAS6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",

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fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Downstream [label="Tumor  
Growth\nAngiogenesis\nMetastasis\nTherapy Resistance", shape=ellipse, fillcolor="#34A853",  
fontcolor="#FFFFFF"];
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```
// Edges GAS6 -> AXL [label="Binds", color="#5F6368"]; AXL -> PI3K [label="Activates",  
color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Downstream [color="#5F6368"]; }  
.dot  
Caption: Simplified AXL signaling pathway upon GAS6 ligand binding.
```

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// Workflow Edges AnimalModel -> ProbePrep [style=invis]; ProbePrep -> Injection; Injection ->  
Anesthesia; Anesthesia -> Image; Image -> DataAnalysis; DataAnalysis -> ExVivo; } .dot  
Caption: General experimental workflow for in vivo imaging of AXL.
```

Experimental Protocols

Protocol 1: Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells to establish a tumor xenograft model in immunocompromised mice.

Materials:

- AXL-positive human cancer cells (e.g., A549, DU145, MDA-MB-231)[1][8][9]
- AXL-negative human cancer cells for control (e.g., NCI-H249, 22Rv1)[1][9]
- Immunocompromised mice (e.g., female nude mice, NOD/SCID mice, 6-8 weeks old)[1][8][9]
- Sterile Phosphate-Buffered Saline (PBS)
- Matrigel (optional, can improve tumor take-rate)
- Trypsin-EDTA, cell culture medium
- Hemocytometer or automated cell counter
- 1 mL syringes with 27-gauge needles

- 70% Ethanol

Procedure:

- Culture AXL-positive and AXL-negative cells to ~80% confluency.
- Harvest the cells using Trypsin-EDTA, wash with PBS, and perform a cell count.
- Centrifuge cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5×10^7 cells/mL.[1][8] Keep on ice.
- Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).
- Wipe the injection site (e.g., the flank or mammary fat pad) with 70% ethanol.[1][8]
- Gently lift the skin and subcutaneously inject 100 μ L of the cell suspension (containing 5×10^6 cells).[1][8]
- For comparative studies, inject AXL-positive cells on one flank and AXL-negative cells on the opposite flank.
- Monitor the mice regularly for tumor growth. Tumors are typically ready for imaging when they reach a size of 100-250 mm³. [6]

Protocol 2: Preparation and Administration of Imaging Probes

This section provides a general overview of probe preparation. Specific conjugation and radiolabeling procedures require specialized expertise and facilities.

A. NIRF Probe (Antibody-Dye Conjugation)

- Conjugate the anti-AXL antibody (e.g., h173) to a NIRF dye (e.g., Cy5.5-NHS ester) through available amino groups on the antibody, following the manufacturer's instructions.[5][9]
- Purify the conjugated antibody (e.g., h173-Cy5.5) using size-exclusion chromatography to remove unconjugated dye.
- Determine the concentration and degree of labeling via spectrophotometry.

B. PET/SPECT Probe (Antibody Radiolabeling)

- Chelator Conjugation (for radiometals like ^{64}Cu): Conjugate a bifunctional chelator (e.g., p-SCN-Bn-DOTA) to the anti-AXL antibody.[4][8] Purify the antibody-chelator conjugate.
- Radiolabeling: Incubate the purified conjugate with the radioisotope (e.g., $^{64}\text{CuCl}_2$) in an appropriate buffer and temperature.
- Purification: Purify the radiolabeled antibody to remove free radioisotope using a suitable method like a NAP-5 column.[7]
- Quality Control: Assess radiochemical purity using methods like instant thin-layer chromatography.[7]

C. Probe Administration

- Dilute the final probe in sterile saline or PBS.
- Anesthetize the tumor-bearing mouse.
- Administer a defined amount of the probe (e.g., 30 μg for NIRF probes, ~ 7.4 MBq for PET probes) via tail vein injection in a volume of 100-200 μL .[8][9]

Protocol 3: In Vivo Imaging Procedure

Materials:

- Tumor-bearing mice injected with the imaging probe.
- Anesthesia system (e.g., isoflurane vaporizer).
- In vivo imaging system (e.g., Bruker Albira microPET/SPECT/CT scanner, IVIS for fluorescence).[8][11]
- Heating pad to maintain the mouse's body temperature.[12][13]

Procedure:

- At the desired time point(s) post-injection (e.g., 6h, 1, 2, 3, 4, 7 days for NIRF; 24h, 48h for PET/SPECT), anesthetize the mouse.[8][9]
- Position the mouse prone on the imaging system's stage. Maintain anesthesia and body temperature throughout the scan.
- For NIRF Imaging: Acquire fluorescence images using appropriate excitation and emission filters (e.g., excitation 700-770 nm, emission >790 nm for Cy7-like dyes).[14]
- For PET/CT or SPECT/CT Imaging: Perform a CT scan for anatomical reference, followed by a PET or SPECT scan for a set duration (e.g., 15 minutes for PET).[8]
- After imaging, allow the mouse to recover or proceed with ex vivo analysis.
- Data Analysis: Use the system's software to co-register images (for PET/CT and SPECT/CT) and draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle, liver) to quantify signal intensity. Calculate metrics like percent injected dose per gram (%ID/g), Standardized Uptake Value (SUV), or tumor-to-background ratios.[8]

Protocol 4: Ex Vivo Validation and Biodistribution

This protocol is performed after the final in vivo imaging session to confirm probe distribution and validate imaging results.

Materials:

- Gamma counter (for radiolabeled probes) or NIRF imaging system.
- Precision scale.
- Dissection tools.
- Vials for collecting organs.
- OCT compound and cryostat or formalin and paraffin embedding supplies for histology.

Procedure:

- Immediately after the final imaging scan, euthanize the mouse via an approved method.
- Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, etc.).
- For Biodistribution:
 - Blot each tissue dry and weigh it.
 - Measure the radioactivity in each tissue using a gamma counter (for PET/SPECT probes) or fluorescence intensity using an ex vivo imager (for NIRF probes).
 - Calculate the uptake as %ID/g or relative fluorescence units per gram.
- For Histology/Immunofluorescence:
 - Fix the tumor tissue in formalin or embed in OCT compound and freeze.
 - Prepare tissue sections.
 - Perform immunofluorescence staining to confirm the co-localization of the imaging probe with AXL expression on tumor cells.[9][10] For example, a secondary antibody (e.g., goat anti-human Alexa Fluor 568) can be used to detect an antibody-based probe.[9] This provides microscopic validation of the macroscopic in vivo imaging signal.

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